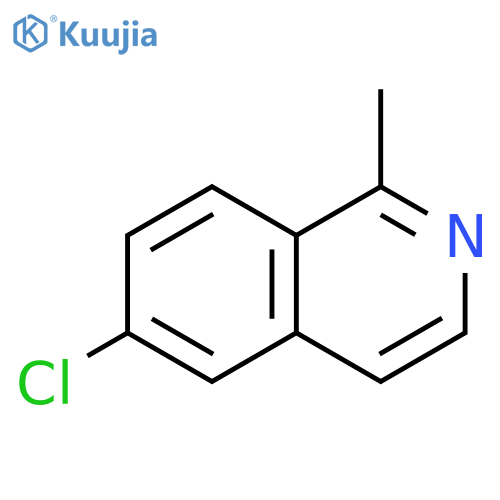

Cas no 2229934-60-3 (6-chloro-1-methylisoquinoline)

6-chloro-1-methylisoquinoline 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 6-chloro-1-methyl-

- 6-chloro-1-methylisoquinoline

-

- MDL: MFCD31667935

- インチ: 1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3

- InChIKey: FZBXFZBISJHABX-UHFFFAOYSA-N

- SMILES: C1(C)C2=C(C=C(Cl)C=C2)C=CN=1

6-chloro-1-methylisoquinoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2009505-0.25g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95.0% | 0.25g |

$289.0 | 2025-02-19 | |

| Chemenu | CM466157-1g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-2009505-0.5g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95.0% | 0.5g |

$480.0 | 2025-02-19 | |

| Enamine | EN300-2009505-2.5g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95.0% | 2.5g |

$1202.0 | 2025-02-19 | |

| Enamine | EN300-2009505-10g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95% | 10g |

$2638.0 | 2023-09-16 | |

| A2B Chem LLC | AY05808-1g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95% | 1g |

$682.00 | 2024-04-20 | |

| Aaron | AR01FL6K-2.5g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95% | 2.5g |

$1678.00 | 2023-12-14 | |

| A2B Chem LLC | AY05808-10g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95% | 10g |

$2812.00 | 2024-04-20 | |

| Enamine | EN300-2009505-0.1g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95.0% | 0.1g |

$202.0 | 2025-02-19 | |

| Enamine | EN300-2009505-5.0g |

6-chloro-1-methylisoquinoline |

2229934-60-3 | 95.0% | 5.0g |

$1779.0 | 2025-02-19 |

6-chloro-1-methylisoquinoline 関連文献

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

6-chloro-1-methylisoquinolineに関する追加情報

Introduction to 6-chloro-1-methylisoquinoline (CAS No. 2229934-60-3)

6-chloro-1-methylisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 2229934-60-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and pharmaceutical applications. The presence of both a chlorine substituent and a methyl group on the isoquinoline core imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural features of 6-chloro-1-methylisoquinoline contribute to its potential as an intermediate in the synthesis of various bioactive molecules. The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at the 1-position influences electronic distribution and steric interactions. These modifications make the compound a versatile building block for designing novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in isoquinoline derivatives due to their demonstrated efficacy in modulating biological pathways associated with cancer, inflammation, and neurodegenerative disorders. Research has highlighted the potential of 6-chloro-1-methylisoquinoline as a precursor in developing small-molecule inhibitors that interact with specific protein targets. For instance, studies have explored its role in synthesizing compounds that inhibit kinases and other enzymes involved in tumor progression, showcasing its promise in oncology research.

One of the most compelling aspects of 6-chloro-1-methylisoquinoline is its utility in generating derivatives with enhanced pharmacokinetic properties. By leveraging its reactive sites, researchers have synthesized analogs with improved solubility, bioavailability, and metabolic stability. These modifications are critical for translating laboratory findings into effective clinical therapies. Furthermore, computational modeling and high-throughput screening have been employed to identify structural motifs within 6-chloro-1-methylisoquinoline that enhance binding affinity to biological targets, further optimizing its drug-like characteristics.

The compound’s relevance extends beyond oncology; it has also been investigated for its potential in treating infectious diseases and inflammatory conditions. For example, derivative compounds based on 6-chloro-1-methylisoquinoline have shown activity against bacterial and viral pathogens by interfering with essential metabolic pathways. This broad spectrum of activity underscores the versatility of this scaffold and its potential for addressing multiple therapeutic challenges.

Advances in synthetic methodologies have significantly improved access to 6-chloro-1-methylisoquinoline, enabling large-scale production for research and commercial purposes. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have streamlined the synthesis process, reducing costs and improving yields. These advancements are crucial for facilitating further exploration of the compound’s pharmacological profile and therapeutic potential.

The integration of 6-chloro-1-methylisoquinoline into drug discovery pipelines aligns with current trends toward precision medicine and targeted therapy. By tailoring derivatives to interact specifically with disease-causing mechanisms, researchers aim to develop treatments with minimal side effects and high efficacy. The compound’s unique structural features provide a foundation for creating molecules that can selectively modulate pathological processes without disrupting normal physiological functions.

Future directions in research on 6-chloro-1-methylisoquinoline include exploring its role in modulating neuroinflammatory pathways associated with Alzheimer’s disease and other neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may interfere with amyloid-beta aggregation and tau hyperphosphorylation—key pathological hallmarks of these conditions. Such findings open new avenues for developing neuroprotective therapies based on isoquinoline chemistry.

Additionally, the environmental impact of synthesizing and utilizing 6-chloro-1-methylisoquinoline has been considered in recent investigations. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and reducing reliance on hazardous reagents. These efforts are essential for ensuring that pharmaceutical development remains environmentally responsible while maintaining high standards of efficacy and safety.

In conclusion, 6-chloro-1-methylisoquinoline (CAS No. 2229934-60-3) represents a promising scaffold for developing novel therapeutic agents across multiple disease areas. Its unique structural features, combined with advances in synthetic chemistry and computational biology, position it as a key intermediate in medicinal chemistry research. As ongoing studies continue to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in pharmaceutical science.

2229934-60-3 (6-chloro-1-methylisoquinoline) Related Products

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)